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Compound of Interest

Compound Name:
Nintedanib Demethyl-O-glucuronic

Acid-d3

Cat. No.: B15557285 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic fate of

Nintedanib, a multi-targeted tyrosine kinase inhibitor. The following sections detail its

absorption, distribution, metabolism, and excretion (ADME) profile, supported by quantitative

data, detailed experimental protocols, and visual representations of its metabolic and signaling

pathways.

Absorption, Distribution, Metabolism, and Excretion
(ADME) Profile
Nintedanib's journey through the body is characterized by rapid absorption, extensive

distribution, and primary elimination via the fecal route.

Absorption: Following oral administration, Nintedanib reaches peak plasma concentrations

(Tmax) within 2 to 4 hours.[1][2] Its absolute bioavailability is relatively low, approximately

4.7%, which is attributed to significant first-pass metabolism and the influence of the P-

glycoprotein (P-gp) transporter.[3] Co-administration with food can increase exposure by about

20% and delays absorption.[1][4]

Distribution: Nintedanib exhibits a large volume of distribution (Vss) of approximately 1050 L,

indicating extensive tissue penetration.[5] It is highly bound to plasma proteins, with a bound
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fraction of 97.8%, primarily to albumin.[3] Preclinical studies in rats have shown wide

distribution into various tissues, with the notable exception of the central nervous system.[2]

Metabolism: The primary metabolic pathway for Nintedanib is hydrolytic cleavage by esterases,

leading to the formation of its main, pharmacologically inactive, free acid metabolite, BIBF

1202.[1][6] This is followed by glucuronidation of BIBF 1202 by UDP-glucuronosyltransferase

(UGT) enzymes, particularly UGT 1A1, UGT 1A7, UGT 1A8, and UGT 1A10, to form BIBF 1202

glucuronide.[3][6][7] The cytochrome P450 (CYP) enzyme system, mainly CYP3A4, plays a

minor role, accounting for only about 5% of the biotransformation.[1][3]

Excretion: The vast majority of a Nintedanib dose is eliminated through fecal and biliary

excretion, accounting for approximately 93.4% of the administered dose.[3][4] Renal excretion

is a minor pathway, with less than 1% of the dose being eliminated in the urine.[1] The terminal

elimination half-life of Nintedanib is approximately 9.5 to 15 hours.[1][3]

Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for Nintedanib and its

primary metabolite, BIBF 1202, in humans.

Table 1: Pharmacokinetic Parameters of Nintedanib in Humans

Parameter Value Reference

Tmax (h) 2 - 4 [1][2]

Absolute Bioavailability (%) ~4.7 [3]

Volume of Distribution (Vss, L) 1050 [5]

Plasma Protein Binding (%) 97.8 [3]

Terminal Half-life (h) 9.5 - 15 [1][3]

Total Plasma Clearance

(mL/min)
1390

Renal Clearance (mL/min) ~20

Table 2: Pharmacokinetic Parameters of BIBF 1202 in Humans
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Parameter Value Reference

Formation
Primary metabolite via

esterase cleavage
[1][6]

Further Metabolism
Glucuronidation by UGT

enzymes
[3][6][7]

Relative Plasma Concentration

5-9 fold higher than Nintedanib

at steady state (as

glucuronide)

[8]

Experimental Protocols
This section details the methodologies employed in key experiments to elucidate the metabolic

fate of Nintedanib.

In Vitro Metabolism using Human Liver Microsomes
(HLMs)
Objective: To identify the metabolic pathways and enzymes responsible for Nintedanib

metabolism.

Methodology:

Incubation: Nintedanib is incubated with pooled human liver microsomes (e.g., 0.2 mg/mL) in

a phosphate buffer (pH 7.4).

Cofactor Addition: The reaction is initiated by adding an NADPH-regenerating system (for

CYP-mediated metabolism) or UDPGA (for UGT-mediated metabolism). For studying

esterase activity, no additional cofactor is typically required.

Reaction Termination: After a specified incubation period (e.g., 60 minutes) at 37°C, the

reaction is stopped by adding a cold organic solvent, such as acetonitrile.

Sample Preparation: The mixture is centrifuged to precipitate proteins, and the supernatant

is collected for analysis.
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Analysis: The formation of metabolites is quantified using a validated UPLC-MS/MS method.

[9][10][11]

UPLC-MS/MS for Quantification of Nintedanib and
Metabolites in Plasma
Objective: To determine the concentrations of Nintedanib and its metabolites in biological

samples for pharmacokinetic analysis.

Methodology:

Sample Preparation: Plasma samples (e.g., 100 µL) are subjected to protein precipitation by

adding a solvent like acetonitrile, often containing an internal standard (e.g., diazepam or

nintedanib-d3).[1][6][12] The mixture is vortexed and then centrifuged.

Chromatographic Separation: The supernatant is injected into a UPLC system equipped with

a C18 column (e.g., Acquity UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm).[1][3] A gradient

elution is typically used with a mobile phase consisting of an aqueous component (e.g., 0.1%

formic acid in water) and an organic component (e.g., acetonitrile).[1][3]

Mass Spectrometric Detection: The eluent from the UPLC is introduced into a triple

quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in

positive ion mode.[1][3] Multiple reaction monitoring (MRM) is used to detect and quantify the

precursor-to-product ion transitions for Nintedanib (e.g., m/z 540.3 → 113.1) and BIBF 1202

(e.g., m/z 526.3 → 113.0).[1][3]

In Vivo Metabolism Study in Rats
Objective: To investigate the ADME of Nintedanib in a preclinical animal model.

Methodology:

Dosing: Male Sprague-Dawley or Wistar rats are administered a single oral dose of

radiolabeled ([14C]) Nintedanib.[2][13][14]

Sample Collection: Blood, urine, and feces are collected at various time points post-dose.
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Sample Processing: Plasma is separated from blood samples. Feces and urine are

homogenized.

Radioactivity Measurement: The total radioactivity in all collected samples is measured using

liquid scintillation counting to determine the extent of absorption and routes of excretion.

Metabolite Profiling: Plasma, urine, and fecal extracts are analyzed by UPLC-radiodetector-

MS/MS to identify and quantify Nintedanib and its metabolites.

Visualizations: Signaling and Metabolic Pathways
The following diagrams, generated using the DOT language, illustrate the key pathways

associated with Nintedanib.
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Metabolic pathway of Nintedanib.
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Nintedanib's inhibition of key signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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